molecular formula C19H23NOS2 B2440205 2-(benzylthio)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide CAS No. 2034599-84-1

2-(benzylthio)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide

Cat. No.: B2440205
CAS No.: 2034599-84-1
M. Wt: 345.52
InChI Key: KDLWQJGSJHZKTQ-UHFFFAOYSA-N
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Description

2-(benzylthio)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide is an organic compound that features a thiophene ring, a cyclopentyl group, and a benzylthio moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of 2-alkynyl thioanisoles using gold(I)–NHC catalysts.

    Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via a Grignard reaction or other organometallic methods.

    Formation of the Benzylthio Moiety: The benzylthio group can be introduced through a nucleophilic substitution reaction using benzylthiol and an appropriate leaving group.

    Final Coupling: The final step involves coupling the thiophene, cyclopentyl, and benzylthio intermediates under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiols or amines.

    Substitution: The benzylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The thiophene ring and benzylthio moiety could facilitate binding to these targets, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(benzylthio)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide is unique due to the combination of its structural features, which may confer distinct electronic, steric, and bioactive properties. This makes it a versatile compound for research and development in multiple fields.

Properties

IUPAC Name

2-benzylsulfanyl-N-[(1-thiophen-3-ylcyclopentyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NOS2/c21-18(14-23-12-16-6-2-1-3-7-16)20-15-19(9-4-5-10-19)17-8-11-22-13-17/h1-3,6-8,11,13H,4-5,9-10,12,14-15H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDLWQJGSJHZKTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)CSCC2=CC=CC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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